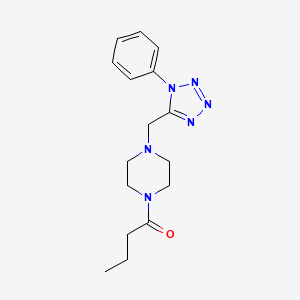

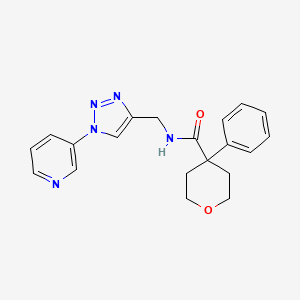

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one" is a complex organic molecule that appears to be related to piperazine derivatives, which are known for their diverse biological activities. Piperazine itself is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Derivatives of piperazine are often synthesized for potential applications in pharmaceuticals, including as intermediates for the synthesis of biologically active compounds.

Synthesis Analysis

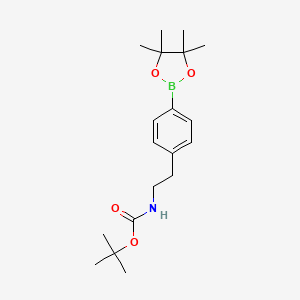

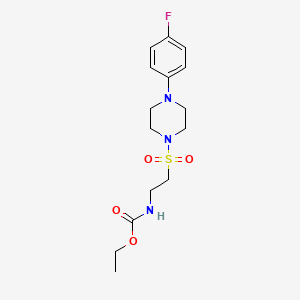

The synthesis of piperazine derivatives can be achieved through various methods, including the Mannich reaction, which is a three-component reaction involving a substrate with an active hydrogen atom, formaldehyde, and a secondary amine. For instance, the synthesis of 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was carried out through the Mannich reaction using p-t-butylphenol, paraformaldehyde, and piperazine . Another example is the synthesis of tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, which was achieved through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . These methods highlight the versatility of piperazine chemistry and the potential for synthesizing a wide range of derivatives, including the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques, such as IR, 1H NMR, and X-ray diffraction studies. For example, the crystal structure studies of novel piperazine derivatives revealed that the piperazine ring adopts a chair conformation and that the compounds exhibit intermolecular hydrogen bonds contributing to the crystal packing . Similarly, the structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was confirmed by single crystal XRD data, showing that the molecules are linked through weak intermolecular interactions and aromatic π–π stacking interactions . These findings are crucial for understanding the three-dimensional arrangement and potential reactivity of such compounds.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups and substituents. The presence of reactive sites such as nitro, amino, and oxadiazole groups can lead to further chemical transformations, which are essential for the synthesis of biologically active compounds. For instance, the tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is an important intermediate for the synthesis of benzimidazole compounds, which have significant biological activities .

Physical and Chemical Properties Analysis

The physical properties of piperazine derivatives, such as melting points and solubility, can vary widely depending on the nature of the substituents. For example, the synthesized 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine was obtained as a white solid with a melting point of 252.7-254.7 °C . The chemical properties, such as antioxidant activity, can also be evaluated using methods like the DPPH free radical method, which showed that the aforementioned compound has potential as an antioxidant with an IC50 value of 0.84 nM . These properties are important for determining the practical applications of these compounds in various fields, including pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

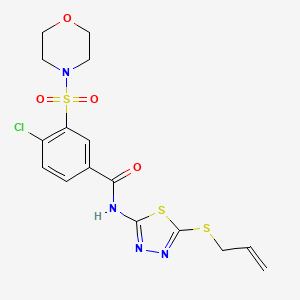

Antifungal Activity

1-(4-((1-Phenyl-1H-Tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one derivatives have shown significant antifungal activity. For instance, a study by Upadhayaya et al. (2004) synthesized a series of compounds with this structure, demonstrating substantial activity against various fungal cultures including Candida spp., C. neoformans, and Aspergillus spp. (Upadhayaya et al., 2004).

Antidepressant and Antianxiety Properties

Compounds with similar structures have been investigated for their antidepressant and antianxiety effects. Kumar et al. (2017) synthesized derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, demonstrating significant reduction in immobility times in animal models, indicating potential antidepressant properties (Kumar et al., 2017).

Potential in Treating Psychotic Disorders

In the field of psychopharmacology, derivatives of 1-(4-((1-Phenyl-1H-Tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one have been explored for their potential in treating psychotic disorders. A study by Raviña et al. (2000) synthesized a series of butyrophenones with affinity for dopamine and serotonin receptors, suggesting their potential use as antipsychotic agents (Raviña et al., 2000).

Central Nervous System Applications

Derivatives of this compound have been evaluated for potential applications in treating central nervous system disorders. Bauer et al. (1976) synthesized spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents, investigating their efficacy against conditions such as depression (Bauer et al., 1976).

Crystal Structure Analysis

The crystal structure and molecular properties of related compounds have been studied, providing insights into their chemical behavior and potential applications. For example, Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis of novel piperazine derivatives, contributing to the understanding of their molecular properties (Kumara et al., 2017).

Antibacterial Properties

Some derivatives have shown promising antibacterial properties. A study by Rajkumar et al. (2014) synthesized piperazine derivatives exhibiting excellent antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Rajkumar et al., 2014).

Anti-tuberculosis Potential

Compounds with this structure have also been evaluated for their anti-tuberculosis properties. Naidu et al. (2016) synthesized and evaluated a series of benzo[d]isoxazole derivatives for their in vitro anti-tubercular activity, demonstrating moderate to good activity against Mycobacterium tuberculosis (Naidu et al., 2016).

Wirkmechanismus

Target of Action

Compounds with tetrazole moieties are known to interact with various enzymes and receptors in organisms .

Mode of Action

It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in the active pockets of enzymes, which can result in significant binding energy .

Biochemical Pathways

Tetrazole derivatives are known to exhibit a wide range of biological properties, including antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral activities .

Pharmacokinetics

The synthesized compounds in a related study were found to obey all five rules with good bioavailability .

Result of Action

Some synthesized compounds with tetrazole moieties have shown significant cytotoxic effects .

Action Environment

It’s known that the generation of similar compounds can occur faster under solvent-free conditions .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O/c1-2-6-16(23)21-11-9-20(10-12-21)13-15-17-18-19-22(15)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFRSFPZDKRGLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(2E)-3-phenylprop-2-enyl]oxy}benzaldehyde](/img/structure/B3016807.png)

![N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3016809.png)

![2-(methylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B3016817.png)

![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)

![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B3016822.png)